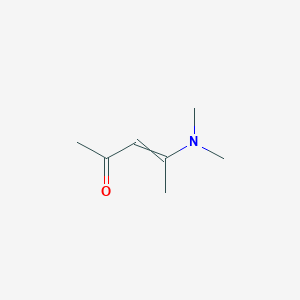

4-(Dimethylamino)-3-penten-2-one

Description

It is frequently utilized as a precursor in organic synthesis, particularly in the Pfitzinger reaction, where it reacts with substituted isatins under alkaline conditions to form quinoline-4-carboxylic acid derivatives . The compound’s structural features, including its α,β-unsaturated ketone system and electron-donating dimethylamino group, contribute to its reactivity and versatility in forming heterocyclic frameworks.

Properties

IUPAC Name |

4-(dimethylamino)pent-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(8(3)4)5-7(2)9/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAWSSXDECSJEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-penten-2-one typically involves the reaction of dimethylamine with a suitable precursor such as a pentenone derivative. One common method involves the condensation of dimethylamine with 3-penten-2-one under acidic or basic conditions. The reaction can be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide, depending on the desired reaction pathway.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-penten-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Synthetic Routes

The synthesis of 4-(dimethylamino)-3-penten-2-one typically involves the reaction of dimethylamine with suitable precursors such as pentenone derivatives. Common methods include:

- Condensation Reaction : Dimethylamine reacts with 3-penten-2-one under acidic or basic conditions.

- Catalysis : Acidic catalysts (e.g., hydrochloric acid) or basic catalysts (e.g., sodium hydroxide) can be employed to facilitate the reaction.

Industrial Production

In industrial settings, continuous flow processes are often used to enhance yield and purity. Key techniques include:

- Temperature and Pressure Control : Optimizing these parameters improves reaction efficiency.

- Purification Techniques : Methods such as distillation or recrystallization are employed to isolate the final product in its pure form.

Chemical Reactivity

This compound is known for undergoing various chemical reactions:

- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.

- Reduction : Reduction reactions can yield alcohols or amines, often using lithium aluminum hydride.

- Substitution : The dimethylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used:

| Reaction Type | Major Products |

|---|---|

| Oxidation | Ketones, Carboxylic Acids |

| Reduction | Alcohols, Amines |

| Substitution | Various Substituted Derivatives |

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules and is utilized as a reagent in various chemical reactions. Its ability to participate in diverse transformations makes it valuable for synthetic chemists.

Biology

The compound's derivatives may exhibit biological activity, making them subjects of interest for therapeutic applications. Research has focused on their potential roles in enzyme-catalyzed reactions and biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows it to act as a building block for pharmaceuticals, facilitating the development of new therapeutic agents.

Industry

In material science, this compound is used in the development of polymers and dyes. Its properties make it suitable for applications in specialty chemicals and as a catalyst in industrial processes.

Uniqueness

The presence of both the dimethylamino group and the pentenone backbone allows for a wide range of chemical transformations, distinguishing it from other compounds in its class.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-penten-2-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared functional groups (dimethylamino, ketone) or structural motifs:

Michler’s Ketone (4,4'-Bis(dimethylamino)benzophenone)

- Structure: A benzophenone derivative with two dimethylamino groups at para positions.

- Physical Properties : Insoluble in water ; molecular weight = 268.36 g/mol.

- Applications : Widely used as a photoinitiator in UV-curable resins and dyes due to its electron-rich aromatic system .

- Key Difference: Unlike 4-(Dimethylamino)-3-penten-2-one, Michler’s Ketone lacks an α,β-unsaturated ketone, reducing its utility in cyclization reactions but enhancing its photochemical stability.

4-Methyl-3-penten-2-one

- Structure: A methyl-substituted pentenone lacking the dimethylamino group.

- Synthetic Role : Primarily serves as a solvent or intermediate in organic synthesis.

- Reactivity: Less reactive in nucleophilic additions compared to this compound due to the absence of an electron-donating amino group .

Ethyl 4-(Dimethylamino)benzoate

- Structure: An ester derivative with a dimethylamino-substituted benzene ring.

- Reactivity : Demonstrates higher degrees of conversion in resin cements compared to methacrylate-based analogs, attributed to its superior electron-donating capacity .

- Applications : Used as a co-initiator in dental resins, where it enhances polymerization efficiency .

1-(Dimethylamino)-2-methylpentan-3-one

- Structure: A branched ketone with a dimethylamino group.

- Safety Profile : Requires stringent handling due to respiratory and dermal hazards .

- Functional Contrast: The branched chain limits conjugation effects, reducing its utility in π-electron-mediated reactions compared to this compound .

Structural and Functional Comparison Table

Biological Activity

4-(Dimethylamino)-3-penten-2-one, also known as DMAPO, is a compound that has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C6H11NO and features a conjugated double bond system that contributes to its reactivity and biological activity. The presence of the dimethylamino group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

1. Antimicrobial Activity

Research indicates that DMAPO exhibits significant antimicrobial properties against a range of pathogens. A study found that DMAPO effectively inhibited the growth of both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 32 µg/mL for certain strains, demonstrating its potential as an antimicrobial agent .

2. Anticancer Properties

DMAPO has shown promising results in anticancer research. In vitro studies demonstrated that DMAPO induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death .

Table 1: Summary of Anticancer Effects of DMAPO

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via ROS |

| HT-29 (Colon) | 20 | Activation of caspase pathways |

| A549 (Lung) | 25 | Cell cycle arrest |

3. Neuroprotective Effects

Recent studies suggest that DMAPO may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions such as Alzheimer's disease. The compound appears to modulate signaling pathways associated with neuroinflammation, thereby reducing neuronal apoptosis .

The biological activities of DMAPO can be attributed to several mechanisms:

- Reactive Oxygen Species Modulation : DMAPO enhances the production of ROS, which can lead to oxidative stress in cancer cells, promoting apoptosis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation and survival pathways.

- Membrane Interaction : The lipophilic nature of DMAPO allows it to interact with cellular membranes, influencing membrane fluidity and permeability.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of DMAPO in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing DMAPO showed a significant reduction in infection rates compared to control groups .

Case Study 2: Cancer Treatment

In a preclinical study involving mice with induced tumors, administration of DMAPO resulted in a marked decrease in tumor size and weight compared to untreated controls. Histological analysis revealed increased apoptotic cells within the tumors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.